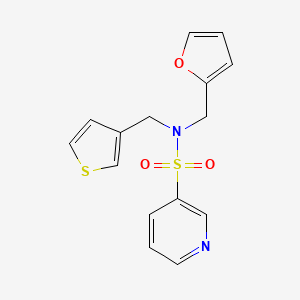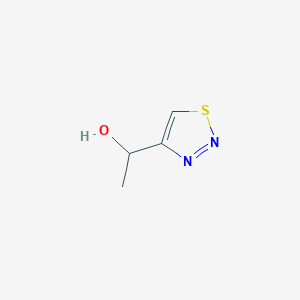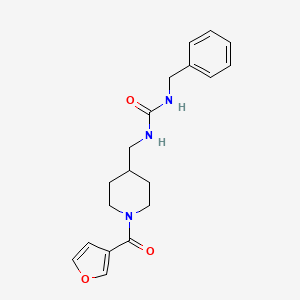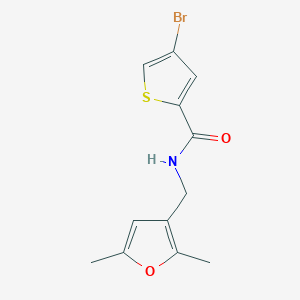![molecular formula C6H4F2O3 B2974729 (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 2375250-84-1](/img/structure/B2974729.png)
(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the molecular formula C6H4F2O3 . It has an average mass of 162.091 Da and a monoisotopic mass of 162.012848 Da .
Molecular Structure Analysis
The InChI code for “(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione” is 1S/C6H4F2O3/c7-5-3-1-2-4(3)6(8)9-5/h3-4H,1-2H2 .Physical And Chemical Properties Analysis
The molecular formula of “(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione” is C6H4F2O3 . It has an average mass of 162.091 Da and a monoisotopic mass of 162.012848 Da .Scientific Research Applications
Stereochemistry and Geometry
- The study of the stereochemistry and geometry of related bicyclic compounds, such as 2,5-dioxabicyclo[2.2.1]heptane-3,6-dione, provides insights into the structural aspects of these molecules. Ab initio and MM calculations reveal details about the dihedral angles and torsional energy surface, contributing to a deeper understanding of the molecular configuration and stability of these compounds (Vystorop et al., 1995).
Interaction Studies
- Research on the interaction between oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions in related compounds, such as 3,5,6-trimethylidene-7-oxabicyclo[2.2.1]heptan-2-one, involves photoelectron spectroscopy and computational analysis. These studies contribute to our understanding of molecular interactions and electronic structures (Röser et al., 1990).
Therapeutic Applications
- Some derivatives of this compound class show potential in therapeutic applications. For example, marizomib, a derivative, exhibits characteristics like prolonged inhibition, attenuated efflux, and greater cytotoxicity, which are significant in the context of cancer research and treatment (Obaidat et al., 2011).
Synthetic Methodologies
- Novel synthesis approaches for related bicyclic compounds are explored, such as the synthesis of convulsants and other pharmacologically active compounds. These methodologies contribute to the development of new drugs and chemical agents (Kawamura & Casida, 1990).
Aromatase Inhibitory Activity
- Research on the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo compounds, which are structurally related, helps in the development of drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Gas Hydrate Promoters
- Studies on oxabicyclic compounds as novel promoters for gas hydrates provide insights into their use in energy and environmental applications. For example, investigating the thermodynamic stability and spectroscopic properties of these compounds in hydrate systems has implications for their use in gas storage and transportation (Seol et al., 2020).
properties
IUPAC Name |
(1R,5S)-6,6-difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O3/c7-6(8)1-2-3(6)5(10)11-4(2)9/h2-3H,1H2/t2-,3+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPVXGAWQIKXFE-GBXIJSLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C1(F)F)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.2.0]heptane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)
![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)


![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)
![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)
![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)



